molecular formula C8H8ClNO B8811131 p-Chloroacetophenone oxime

p-Chloroacetophenone oxime

Cat. No.: B8811131
M. Wt: 169.61 g/mol
InChI Key: KAXTWDXRCMICEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Chloroacetophenone oxime (CAS 1956-39-4) is an oxime derivative of chloroacetophenone with the molecular formula C 8 H 8 ClNO and a molar mass of 169.61 g·mol -1 . This compound is a versatile research chemical, notably serving as a key monomer for synthesizing copolymer and terpolymer resins with formaldehyde and other compounds . These polymers have been the subject of thermal degradation studies to determine their stability and thermodynamic properties, and they have shown reasonably good antimicrobial activities in research settings . The compound is typically synthesized by the reaction of p-chloroacetophenone with hydroxylamine hydrochloride . It is reported to have powerful lachrymatory (tear-inducing) and irritant effects, requiring careful handling . The crystalline solid has a melting point of 88.5–89 °C and should be handled by qualified researchers in appropriate laboratory facilities. This product is strictly for Research Use Only.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3

InChI Key

KAXTWDXRCMICEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 2.29 (s, 3H, CH₃), 7.37 (d, J = 10.0 Hz, 2H, aromatic), 7.58 (d, J = 10.0 Hz, 2H, aromatic), and 8.30 (s, 1H, NOH) confirm the oxime structure.

  • FT-IR : Strong absorption bands at 3250 cm⁻¹ (O–H stretch) and 1640 cm⁻¹ (C=N stretch) are characteristic.

Physicochemical Properties

  • Melting Point : 96–98°C, consistent across studies.

  • Molecular Weight : 169.61 g/mol (theoretical: 169.61 g/mol).

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Limitations
Conventional AlkalineEthanol, reflux, 6h60–70%High reproducibilityLong reaction time
Acid-CatalyzedHCl, 60°C, 3h65–70%Faster kineticsRequires acid handling
Solvent-FreeMechanochemical, 2h65–68%Environmentally friendlySpecialized equipment needed

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon of p-chloroacetophenone, forming a tetrahedral intermediate.

  • Dehydration : The intermediate loses water to generate the oxime product. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and reaction rate.

Industrial-Scale Production Considerations

For bulk synthesis, key factors include:

  • Cost Efficiency : Hydroxylamine hydrochloride is cost-effective at scale.

  • Safety Protocols : Handling concentrated HCl requires corrosion-resistant reactors.

  • Waste Management : Ethanol recovery systems are implemented to reduce solvent waste .

Chemical Reactions Analysis

Beckmann Rearrangement

This reaction converts oximes to amides or lactams via acid catalysis. For p-chloroacetophenone oxime, the rearrangement is sluggish compared to unsubstituted analogs, with significant hydrolysis observed .

Key Findings :

  • Catalyst : Requires electrophilic mediators (e.g., Vilsmeier–Haack reagents) .

  • Conditions : DMF solvent, 80–110°C .

  • Outcome :

    • Primary product: N-phenylacetamide derivatives (low yield due to competing hydrolysis).

    • Hydrolysis byproduct: p-Chloroacetophenone (up to 30% yield at 110°C) .

Table 1: Beckmann Rearrangement Outcomes

Temperature (°C)Conversion (%)Amide Yield (%)Ketone Yield (%)
80451530
110922270

Gold(I)-Catalyzed O-Allylation

This compound undergoes O-allylation with aminoallenes (e.g., H₂C=C=CHN(Ts)R³) using Au(I) catalysts, yielding O-allyl oximes (52–96% yield) . The mechanism involves Au(I)-activated nucleophilic attack by the oxime oxygen.

Copper-Catalyzed Arylation

In the presence of CuI and phenanthroline, the oxime reacts with aryl halides to form O-aryl oximes. For example, coupling with 2-bromopyridine gave 80–90% yield under toluene reflux .

Table 2: Metal-Catalyzed Reaction Conditions

Reaction TypeCatalyst SystemSolventTemperature (°C)Yield (%)
O-AllylationAuCl/AgOTfCH₂Cl₂2592
ArylationCuI/1,10-phenanthrolineToluene11085

Polymerization Reactions

This compound forms thermostable polymers via condensation:

  • Copolymer (CAO-F) : Reacts with formaldehyde (1:2 molar ratio) under HCl, yielding resins with Mₙ = 2,300–2,800 Da .

  • Terpolymer (CAO-F-BA) : Incorporates benzoic acid (1:1:2 molar ratio), showing enhanced thermal stability (T₅₀% degradation = 290°C) .

Thermal Data :

  • Activation energy (Eₐ) = 98–112 kJ/mol (Ozawa-Flynn-Wall method) .

  • Softening temperature (Tₛ) = 165–180°C (DSC) .

Radical-Mediated Cyclization

Under visible light, the oxime participates in radical cascades with CBr₄, forming isoxazolones via tribromomethyl radical intermediates .

Coordination Chemistry

The oxime nitrogen and oxygen atoms act as ligands for transition metals (e.g., Ni²⁺, Fe²⁺), forming complexes used in catalysis and materials science . For example, iron(II)-mediated nitrosation of styrenes produces aromatic ketoximes (32–92% yield) .

Functionalization of C–H Bonds

This compound undergoes regioselective C–H functionalization with phenylacetic acid derivatives, yielding benzothienothiazoles (up to 88% yield) . The reaction proceeds via single-electron transfer and radical cyclization.

Mechanistic Pathway :

  • Oxime → Radical cation → Deprotonation → Cyclization → Heterocycle .

Scientific Research Applications

p-Chloroacetophenone oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.

    Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.

    Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares p-chloroacetophenone oxime with structurally related oxime derivatives:

Compound CAS Molecular Formula Melting Point (°C) Key Applications References
p-Chloroacetophenone oxime 1956-39-4 C₈H₈ClNO 97.5–98 Polymers, anticancer agents
Acetophenone oxime 613-91-2 C₈H₉NO 59–61 (lit.) Flame retardants, industrial chemicals
m-Chloroacetophenone oxime Not specified C₈H₈ClNO 88 Sulfonation reactions (limited applications)
4-Amino acetophenone oxime Not specified C₈H₁₀N₂O 150 Research intermediates
4-Nitro acetophenone oxime Not specified C₈H₇N₂O₃ Not reported Explosives research

Key Observations :

  • Thermal Stability: this compound-based polymers exhibit higher thermal stability (degradation activation energy Eₐ = 85–95 kJ/mol) compared to acetophenone oxime derivatives, which are primarily used in non-polymeric industrial applications .
  • Biological Activity: this compound demonstrates superior anticancer activity (e.g., against A549 cells) compared to acetophenone oxime, which lacks reported biological efficacy .
  • Structural Isomerism: The meta-chloro isomer (m-chloroacetophenone oxime) has a lower melting point (88°C) and reduced reactivity in sulfonation reactions compared to the para-chloro derivative .
Market and Industrial Relevance
  • Acetophenone oxime: High global consumption (est. 1,200–1,500 metric tons/year) due to its role in flame retardants and adhesives .

Q & A

Q. What are the established methods for synthesizing p-chloroacetophenone oxime, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of p-chloroacetophenone with hydroxylamine hydrochloride under acidic or basic conditions. describes refluxing in ethanol with hydrazine hydrate (2:1 molar ratio) for 24 hours, monitored by TLC. Yield optimization requires adjusting solvent systems (e.g., ethanol/water) and stoichiometry. Hydroxylamine hydrochloride is preferred over free hydroxylamine due to safety concerns . Post-synthesis, crystallization via vapor diffusion (chloroform/hexane) or slow evaporation (toluene) yields distinct polymorphs, distinguishable by color and spectral properties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming oxime formation by identifying the C=N-OH group (δ 8–10 ppm in ¹H NMR) and aromatic protons. Infrared spectroscopy (FT-IR) detects the N–O stretch (930–960 cm⁻¹) and C=N vibration (~1640 cm⁻¹) . Mass spectrometry (GC/MS) and elemental analysis further validate purity and molecular weight .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should be conducted using buffered solutions across a pH range (e.g., 2–12) at controlled temperatures. Monitor degradation via HPLC or UV-Vis spectroscopy, tracking absorbance changes at λmax (~250 nm for aromatic systems). Acidic conditions may hydrolyze the oxime to regenerate the ketone, while alkaline conditions could promote tautomerization or decomposition .

Q. What are the common side reactions during oxime synthesis, and how can they be mitigated?

Methodological Answer: Competing reactions include over-oxidation (yielding nitro derivatives) or Beckmann rearrangement under harsh conditions. Mitigation strategies:

  • Use hydroxylamine hydrochloride in stoichiometric excess (1.1–1.3 equivalents).
  • Maintain mild temperatures (<80°C) and inert atmospheres.
  • Employ TLC to monitor reaction progress and terminate before side reactions dominate .

Advanced Research Questions

Q. How can ionic liquids (ILs) improve the synthesis of this compound compared to traditional solvents?

Methodological Answer: ILs like butyl imidazolium salts enhance reaction kinetics by stabilizing intermediates and reducing activation energy. Benefits include higher yields (reported 15–20% increase), recyclability, and reduced waste. Compare kinetics (e.g., rate constants via UV monitoring) in ILs vs. ethanol/water systems. Note potential challenges: IL viscosity may slow mass transfer, requiring ultrasonication or agitation .

Q. What discrepancies exist in thermal degradation data for this compound-based polymers, and how can they be resolved?

Methodological Answer: Studies report conflicting activation energies (Ea) for polymer decomposition due to varying methods (e.g., Ozawa-Flynn-Wall vs. Kissinger). Resolve discrepancies by:

  • Standardizing heating rates (e.g., 5–20°C/min).
  • Using multiple analysis techniques (TGA, DSC) to cross-validate.
  • Applying multivariate regression to account for competing degradation pathways .

Q. How do microbial culture conditions (Aspergillus flavus) influence the bioreduction efficiency of p-chloroacetophenone?

Methodological Answer: Optimize carbon/nitrogen sources (e.g., glucose/ammonium nitrate), pH (6.5–7.5), and temperature (28–32°C). Use a fractional factorial design to test variables. Quantify reduction via GC or chiral HPLC, noting enantiomeric excess. Metal ions (e.g., Mg²⁺) may enhance enzyme activity, while agitation (150–200 rpm) improves oxygen transfer .

Q. What computational methods correlate the spectral properties of this compound derivatives with their electronic structures?

Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-311G**) predict UV-Vis spectra by modeling HOMO-LUMO transitions. Compare calculated λmax with experimental data for substituents (e.g., -NO₂, -OCH₃). NMR chemical shifts can be simulated using GIAO methods, with deviations <0.3 ppm indicating reliable structural assignments .

Q. Why do polymorphs of this compound exhibit different biological activities, and how can this be leveraged?

Methodological Answer: Polymorphs (e.g., Forms I and II from ) differ in crystal packing, affecting solubility and bioavailability. Screen polymorphs via X-ray diffraction and DSC. Test antimicrobial activity against Gram-positive/-negative strains (MIC assays). Form II (intense yellow) showed 30% higher activity in one study, likely due to enhanced dissolution .

Q. How can contradictory data on the oxime’s tautomeric equilibrium (syn/anti isomers) be reconciled?

Methodological Answer: Use variable-temperature NMR to observe isomerization kinetics. In DMSO-d6, the anti isomer dominates at 25°C (δ 11.2 ppm for -OH), while heating shifts equilibrium toward the syn form. Solvent polarity and hydrogen bonding (e.g., CDCl₃ vs. DMSO) significantly influence tautomer ratios .

Methodological Guidance for Contradiction Analysis

  • Cross-Validation : When spectral or degradation data conflict, repeat experiments with standardized protocols (e.g., identical solvent, instrument calibration) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle effects of multiple variables (e.g., pH, temperature) in biocatalytic studies .

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